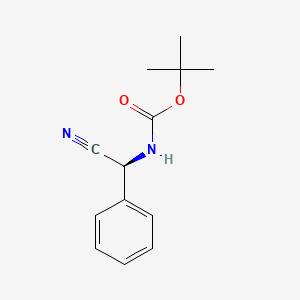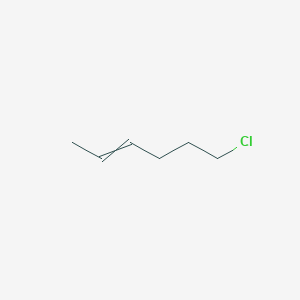
1-Chloro-4-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-hexene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound consists of a six-carbon chain with a chlorine atom attached to the first carbon and a double bond between the fourth and fifth carbons. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with chlorine gas in the presence of a catalyst. This process typically occurs under controlled conditions to ensure selective chlorination at the desired position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the ethylene trimerization method. This process involves the trimerization of ethylene in the presence of a catalyst, resulting in the formation of 1-hexene, which is subsequently chlorinated to yield this compound . This method is favored for its high selectivity and efficiency in producing the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted alkenes.
Addition: Products include dihalides and haloalkanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
1-Chloro-4-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 1-Chloro-4-hexene involves its reactivity with various chemical reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-hexene
- 1-Chloro-3-hexene
- 1-Chloro-5-hexene
Comparison
1-Chloro-4-hexene is unique due to the position of the chlorine atom and the double bond in its structure. This specific arrangement imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. For example, 1-Chloro-2-hexene and 1-Chloro-3-hexene have different reactivity patterns due to the varying positions of the chlorine atom and double bond .
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
6-chlorohex-2-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3 |
InChI Key |
SJHDJTNQXRYLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


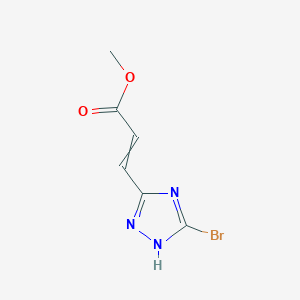
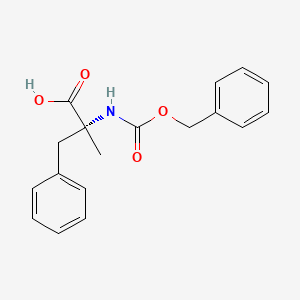
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
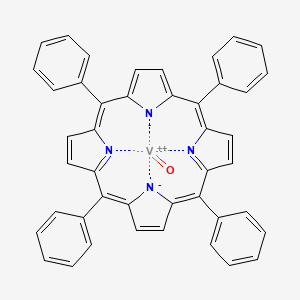

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
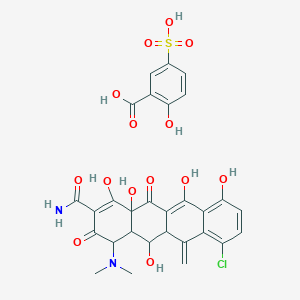
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
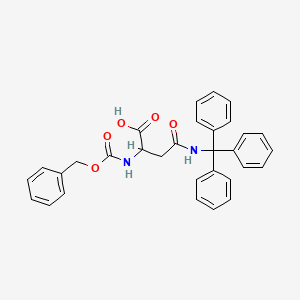
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)

